4,6-Bis(phenylamino)-1,3,5-triazin-2-ol
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Overview
Description
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two phenylamino groups attached to the 4 and 6 positions of the triazine ring, and a hydroxyl group at the 2 position. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms. Compounds of this class are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with aniline (phenylamine). The reaction proceeds in two steps:
First Step: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the substitution of two chlorine atoms by phenylamino groups, forming 4,6-bis(phenylamino)-2-chloro-1,3,5-triazine.
Second Step: The intermediate 4,6-bis(phenylamino)-2-chloro-1,3,5-triazine is then hydrolyzed to replace the remaining chlorine atom with a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential as an enzyme inhibitor and its role in drug design. It has shown promise in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and resins. It is also used in the formulation of agrochemicals and herbicides.
Mechanism of Action
The mechanism of action of 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival.
Pathways Involved: The compound modulates signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and apoptosis. By inhibiting these pathways, the compound exerts its therapeutic effects.
Comparison with Similar Compounds
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol can be compared with other similar compounds in the 1,3,5-triazine family:
Similar Compounds: 2,4,6-tris(phenylamino)-1,3,5-triazine, 4,6-bis(ethylamino)-1,3,5-triazin-2-ol, and 2,4,6-tris(alkylamino)-1,3,5-triazines.
Uniqueness: The presence of phenylamino groups at the 4 and 6 positions and a hydroxyl group at the 2 position makes this compound unique. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other triazine derivatives.
Properties
IUPAC Name |
4,6-dianilino-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15-19-13(16-11-7-3-1-4-8-11)18-14(20-15)17-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPXGXHVGRCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=O)N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952707 |
Source
|
Record name | 4,6-Bis(phenylimino)-1,4,5,6-tetrahydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30360-91-9 |
Source
|
Record name | 4,6-Bis(phenylimino)-1,4,5,6-tetrahydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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